4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide is a synthetic organic compound with the molecular formula C14H14N2O4 and a molecular weight of 274.27 g/mol It is characterized by the presence of a furan ring substituted with a carbamoylphenoxy group and a carboxamide group
Vorbereitungsmethoden
The synthesis of 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoylphenoxy group: This step involves the reaction of the furan ring with a carbamoylphenol derivative, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.
Formation of the carboxamide group: The final step involves the conversion of the ester group to a carboxamide group using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and appropriate temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell growth, proliferation, and apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
4-(4-Cyanophenoxy)benzamide: This compound is a selective inhibitor of the mono-ADP-ribosyltransferase PARP10 and has distinct selectivities compared to other PARP inhibitors.
3-(4-Carbamoylphenoxy)benzamide: This compound also inhibits PARP10 and has similar biological activities to this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
332412-85-8 |
---|---|
Molekularformel |
C14H14N2O4 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
4-[(4-carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-8-10(6-12(20-8)14(16)18)7-19-11-4-2-9(3-5-11)13(15)17/h2-6H,7H2,1H3,(H2,15,17)(H2,16,18) |
InChI-Schlüssel |
FXHAVHODESZKMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)C(=O)N)COC2=CC=C(C=C2)C(=O)N |
Löslichkeit |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.